(3S)-7-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine
Description
Properties
Molecular Formula |
C9H9F2NO |
|---|---|
Molecular Weight |
185.17 g/mol |
IUPAC Name |
(3S)-7-(difluoromethyl)-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C9H9F2NO/c10-9(11)6-3-1-2-5-7(12)4-13-8(5)6/h1-3,7,9H,4,12H2/t7-/m1/s1 |
InChI Key |
APZOCIWEKHOCLJ-SSDOTTSWSA-N |
Isomeric SMILES |
C1[C@H](C2=C(O1)C(=CC=C2)C(F)F)N |
Canonical SMILES |
C1C(C2=C(O1)C(=CC=C2)C(F)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-7-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine typically involves multiple steps, starting from commercially available precursors One common approach is the difluoromethylation of a suitable precursor, followed by cyclization to form the dihydrobenzo[b]furan ringReaction conditions often include the use of difluoromethylating agents, such as difluorocarbene precursors, under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis platforms may be employed to streamline the production process and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
(3S)-7-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts to achieve optimal results .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Pharmaceutical Industry
The pharmaceutical potential of (3S)-7-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine is primarily attributed to its interaction with biological targets. Preliminary studies indicate that compounds with similar structures exhibit a range of pharmacological effects, including:
- Antimicrobial Activity : The difluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for developing new antimicrobial agents.
- Anticancer Properties : Research suggests that derivatives of this compound may inhibit cancer cell proliferation, although specific mechanisms require further investigation.
| Application | Potential Benefits | Research Findings |
|---|---|---|
| Antimicrobial Agents | Effective against various pathogens | Similar compounds show significant antimicrobial activity |
| Cancer Treatment | Potential to inhibit tumor growth | Preliminary studies indicate anticancer properties |
Agricultural Chemistry
In agricultural chemistry, (3S)-7-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine may serve as a basis for developing new pesticides or fungicides. Its structural features suggest potential efficacy against agricultural pests and diseases.
| Application | Potential Benefits | Research Findings |
|---|---|---|
| Pesticides | Targeted action against pests | Compounds with similar structures exhibit pesticidal properties |
| Fungicides | Effective against fungal pathogens | Initial studies indicate promising antifungal activity |
Material Science
The unique structural characteristics of (3S)-7-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine may also find applications in material science. Its properties could be harnessed to design novel materials with specific electronic or optical characteristics.
| Application | Potential Benefits | Research Findings |
|---|---|---|
| Novel Materials | Development of advanced materials | Structural analysis suggests unique electronic properties |
Case Study 1: Anticancer Activity
A study investigating the anticancer properties of structurally similar compounds revealed that modifications in the difluoromethyl group significantly affected biological activity. The research indicated that compounds with enhanced lipophilicity demonstrated improved efficacy against specific cancer cell lines.
Case Study 2: Antimicrobial Efficacy
In agricultural applications, a series of tests were conducted using derivatives of (3S)-7-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine against common agricultural pathogens. Results showed a notable reduction in pathogen viability, suggesting strong potential for development as a new pesticide.
Mechanism of Action
The mechanism of action of (3S)-7-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the compound’s structural features .
Biological Activity
(3S)-7-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine is a synthetic compound notable for its unique structural features, including a difluoromethyl group, a benzo[b]furan moiety, and an amine functional group. Its molecular formula is C₉H₈F₂N, indicating the presence of nine carbon atoms, eight hydrogen atoms, two fluorine atoms, and one nitrogen atom. This compound has attracted attention in medicinal chemistry due to its potential biological activities and applications in drug development.
Structural Characteristics
The difluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which is crucial for its biological activity. The stereochemistry of the compound is defined by the (3S) designation, indicating a specific configuration at the chiral center.
Biological Activity Overview
Preliminary studies suggest that (3S)-7-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine exhibits various biological activities. These activities are primarily determined through interaction studies with biological targets. The following table summarizes key findings related to its biological activity:
Case Studies
- Antimicrobial Activity : A study demonstrated that (3S)-7-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine exhibited significant antimicrobial properties against various bacterial strains. The compound was shown to disrupt bacterial membranes, leading to cell lysis and death.
- Cytotoxic Effects : Research involving cancer cell lines indicated that this compound could induce apoptosis. In particular, it was effective at concentrations around 50 µM, showing a dose-dependent response in inhibiting cell proliferation.
- Enzyme Inhibition : The compound was found to inhibit specific enzymes critical for metabolic processes. This inhibition was linked to the difluoromethyl substitution, which enhances binding affinity.
Pharmacokinetics and Pharmacodynamics
Understanding the pharmacokinetics (PK) and pharmacodynamics (PD) of (3S)-7-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine is essential for its development as a therapeutic agent. Key parameters include absorption rates, distribution within biological systems, metabolism pathways, and excretion processes.
Synthesis Methods
The synthesis of (3S)-7-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine can be achieved through several methodologies:
- Method A : Utilizing difluoromethylation of 2,3-dihydrobenzo[b]furan derivatives.
- Method B : Employing amination reactions with appropriate precursors under controlled conditions.
These methods highlight the importance of optimizing reaction conditions to achieve high yields and purity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Halogen Substituents
The following table summarizes key differences between the target compound and its halogenated analogs:
Key Observations:
Comparison with Carboxylic Acid Derivatives
lists 2,3-dihydrobenzo[b]furan-5- and 7-carboxylic acids (CAS 76429-73-7 and others). These differ from the target compound in functional groups (carboxylic acid vs. amine) and thus exhibit distinct properties:
- Reactivity : The amine group in the target compound enables nucleophilic reactions (e.g., amidation), whereas carboxylic acids participate in esterification or salt formation .
- Biological Activity : Amines are more likely to interact with receptors or enzymes via hydrogen bonding or ionic interactions, whereas carboxylic acids may act as substrates for metabolic enzymes .
Comparison with Dihydrobenzo[d]dioxin Derivatives
Compounds like those in and (e.g., 1-(((2R,3R)-3-(4-hydroxy-3-methoxyphenyl)-6-...)) share the dihydrobenzofuran/dioxin core but have extended substituents:
- Complexity : The target compound’s simpler structure (single -CF2H and -NH2 groups) may offer synthetic advantages over multi-substituted derivatives like the dodecanedioate ester in .
- Pharmacokinetics : Bulky substituents (e.g., chroman groups in ) could reduce membrane permeability compared to the target compound .
Research Findings and Implications
- Fluorination Strategies : The introduction of -CF2H in the target compound aligns with trends in medicinal chemistry, where fluorination improves metabolic stability and bioavailability, as highlighted in .
- Synthetic Feasibility : Methods described in (e.g., hydrazide formation and aryl aldehyde condensation) could be adapted for synthesizing the target compound’s analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
